molecular formula C20H14Cl2N2O3S B2590582 Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate CAS No. 861212-59-1

Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate

Cat. No.: B2590582
CAS No.: 861212-59-1
M. Wt: 433.3
InChI Key: HZBCUSOQUPXEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate is a complex organic compound that belongs to the class of nicotinates It is characterized by the presence of a nicotinate moiety linked to a sulfanyl group, which is further connected to a dichlorobenzoyl amino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dichlorobenzoyl amino phenyl intermediate: This step involves the reaction of 2,3-dichlorobenzoyl chloride with aniline to form 2-[(2,3-dichlorobenzoyl)amino]phenyl.

    Thioether formation: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Nicotinate esterification: Finally, the thioether intermediate is esterified with methyl nicotinate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the nicotinate moiety can be reduced to an amine.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate involves its interaction with specific molecular targets. The dichlorobenzoyl amino phenyl group may interact with enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes. The nicotinate moiety may contribute to the compound’s overall bioactivity by interacting with nicotinic receptors or other biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-({2-[(2,4-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate
  • Methyl 6-({2-[(2,5-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate
  • Methyl 6-({2-[(2,6-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate

Uniqueness

Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate is unique due to the specific positioning of the dichlorobenzoyl group, which can influence its chemical reactivity and biological activity. The presence of the sulfanyl group also adds to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 6-[2-[(2,3-dichlorobenzoyl)amino]phenyl]sulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O3S/c1-27-20(26)12-9-10-17(23-11-12)28-16-8-3-2-7-15(16)24-19(25)13-5-4-6-14(21)18(13)22/h2-11H,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBCUSOQUPXEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2NC(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.